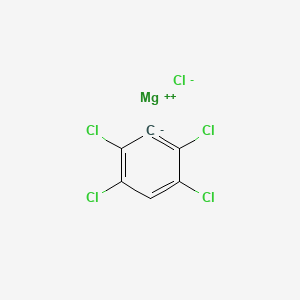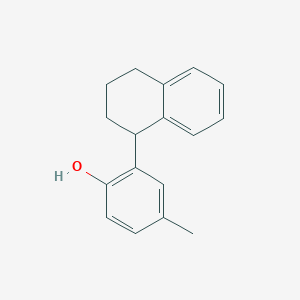
8,18-Dihydroxypentacosane-6,10,16,20-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,18-Dihydroxypentacosane-6,10,16,20-tetrone is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and ketone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,18-Dihydroxypentacosane-6,10,16,20-tetrone typically involves multi-step organic reactions. One common method includes the oxidation of a precursor molecule, such as pentacosane, using strong oxidizing agents like potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the desired hydroxyl and ketone groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts can enhance the efficiency of the oxidation process.
化学反応の分析
Types of Reactions
8,18-Dihydroxypentacosane-6,10,16,20-tetrone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional ketone or carboxyl groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, resulting in polyhydroxylated compounds.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, and alkylating agents such as alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of polyhydroxylated derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
8,18-Dihydroxypentacosane-6,10,16,20-tetrone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 8,18-Dihydroxypentacosane-6,10,16,20-tetrone involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In biological systems, this compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
Pentacosane-6,10,16,20-tetrone: Lacks the hydroxyl groups present in 8,18-Dihydroxypentacosane-6,10,16,20-tetrone, resulting in different chemical reactivity and applications.
Naphthalenetetracarboxylic diimide: A structurally different compound with similar applications in materials science and chemistry.
Uniqueness
This compound is unique due to its combination of hydroxyl and ketone groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, from synthetic chemistry to biological research.
特性
CAS番号 |
83662-93-5 |
|---|---|
分子式 |
C25H44O6 |
分子量 |
440.6 g/mol |
IUPAC名 |
8,18-dihydroxypentacosane-6,10,16,20-tetrone |
InChI |
InChI=1S/C25H44O6/c1-3-5-8-12-20(26)16-24(30)18-22(28)14-10-7-11-15-23(29)19-25(31)17-21(27)13-9-6-4-2/h24-25,30-31H,3-19H2,1-2H3 |
InChIキー |
FBUYAFWYGOFFSK-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)CC(CC(=O)CCCCCC(=O)CC(CC(=O)CCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


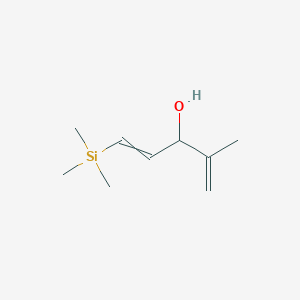

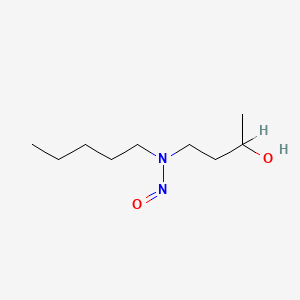
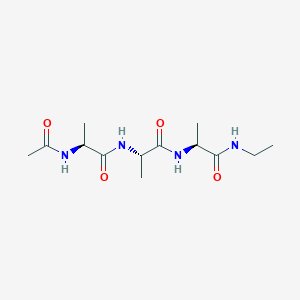
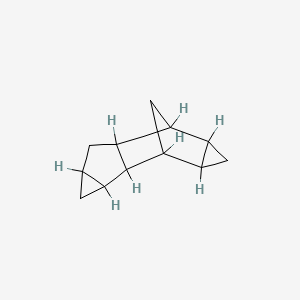
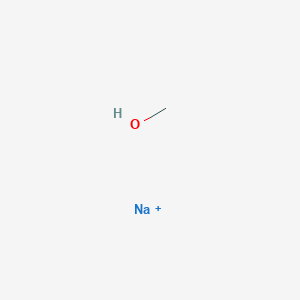
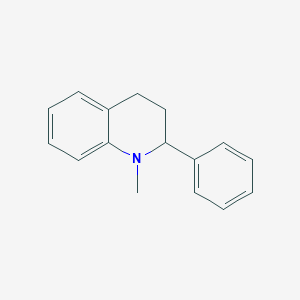

![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)

